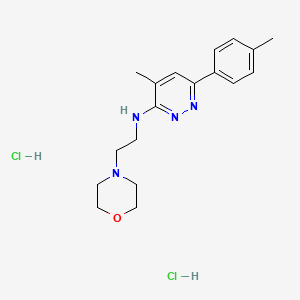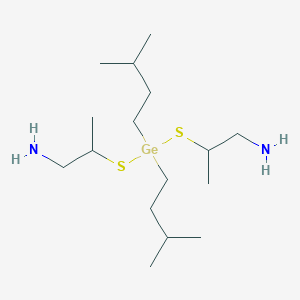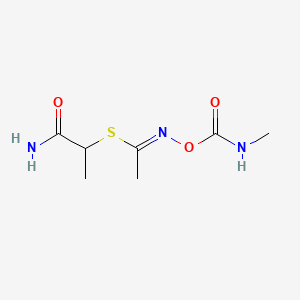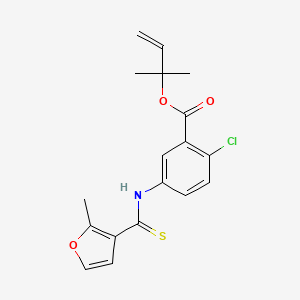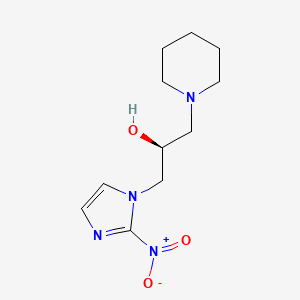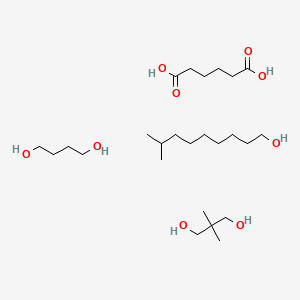
Einecs 284-074-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves esterification reactions. The primary reactants include hexanedioic acid (adipic acid), 1,4-butanediol, isodecanol, and neopentyl glycol. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the desired esters .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the esters back to alcohols and acids.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for their potential effects on biological systems and their interactions with enzymes.
Medicine: Investigated for their potential use in drug delivery systems and as components in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and coatings
Mecanismo De Acción
The mechanism of action of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves interactions with various molecular targets. The esters can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, diisodecyl ester: Similar structure but with different alcohol groups.
Hexanedioic acid, diisononyl ester: Another ester with different alcohol components
Uniqueness
Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol is unique due to its specific combination of alcohol components, which imparts distinct physical and chemical properties. This combination allows for tailored applications in various industries, making it a versatile and valuable compound .
Propiedades
Número CAS |
84777-46-8 |
|---|---|
Fórmula molecular |
C10H22O.C6H10O4.C5H12O2.C4H10O2 C25H54O9 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
butane-1,4-diol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O.C6H10O4.C5H12O2.C4H10O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;5-3-1-2-4-6/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;5-6H,1-4H2 |
Clave InChI |
NWVWUTDPOQRPQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCO.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



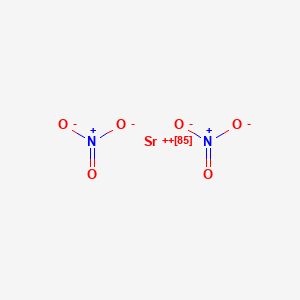
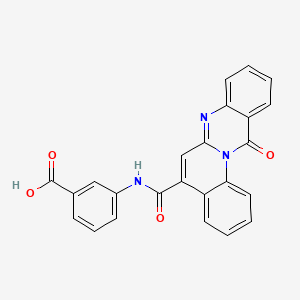
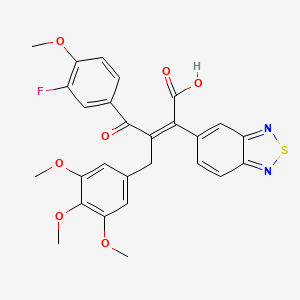
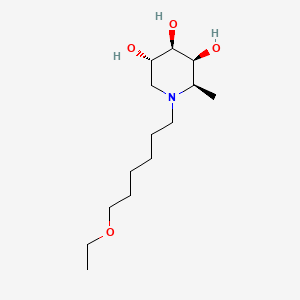
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
